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N3,N3-dimethylisoquinoline-1,3-diamine

Physicochemical Property Basicity Lead Optimization

N3,N3-dimethylisoquinoline-1,3-diamine (CAS 58814-55-4) is a synthetic organic compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol. It is a derivative of the 1,3-diaminoisoquinoline scaffold, characterized by a dimethylated amine at the 3-position.

Molecular Formula C11H13N3
Molecular Weight 187.24g/mol
CAS No. 58814-55-4
Cat. No. B351726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3,N3-dimethylisoquinoline-1,3-diamine
CAS58814-55-4
Molecular FormulaC11H13N3
Molecular Weight187.24g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=CC=CC=C2C(=N1)N
InChIInChI=1S/C11H13N3/c1-14(2)10-7-8-5-3-4-6-9(8)11(12)13-10/h3-7H,1-2H3,(H2,12,13)
InChIKeyHIARQWAOAUEZDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N3,N3-Dimethylisoquinoline-1,3-diamine (CAS 58814-55-4) Procurement Baseline: A 1,3-Diaminoisoquinoline Scaffold


N3,N3-dimethylisoquinoline-1,3-diamine (CAS 58814-55-4) is a synthetic organic compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol [1]. It is a derivative of the 1,3-diaminoisoquinoline scaffold, characterized by a dimethylated amine at the 3-position [1]. This core heterocyclic motif is found in various biologically active molecules, making the compound a relevant intermediate or scaffold for medicinal chemistry [2]. Its key physicochemical properties, such as a predicted pKa of 9.58 and an XLogP3-AA of 2.2, differentiate it from the parent 1,3-diaminoisoquinoline scaffold and are critical parameters for drug discovery and chemical biology applications [1].

Scaffold Class
N3,N3-dimethylated 1,3-diaminoisoquinoline; differentiated from parent scaffold
Basicity & Lipophilicity
Enhanced basicity and higher lipophilicity vs. unsubstituted 1,3-diaminoisoquinoline
H-Bond Profile
Reduced hydrogen bond donor count (1 vs 2); altered molecular recognition capacity

Why 1,3-Diaminoisoquinoline Cannot Substitute for N3,N3-Dimethylisoquinoline-1,3-diamine in Research


Generic substitution within the 1,3-diaminoisoquinoline class is not feasible due to the profound impact of N3-dimethylation on key molecular properties. The addition of the two methyl groups in N3,N3-dimethylisoquinoline-1,3-diamine significantly alters its physicochemical profile, including basicity (pKa) and lipophilicity (LogP), compared to the unsubstituted parent compound, 1,3-diaminoisoquinoline. These properties are fundamental drivers of target engagement, cellular permeability, and pharmacokinetics [1]. The quantitative evidence below demonstrates these critical differentiators, where interchanging the compounds would lead to non-comparable experimental outcomes.

Property
N3,N3-dimethyl derivative
Parent 1,3-diaminoisoquinoline
Basicity
Higher basicity (predicted)
Lower basicity (reported)
Significant ionization shift at physiological pH may alter assay outcomes and target engagement
Lipophilicity
Higher LogP (computed)
Lower lipophilicity (inferred)
Lipophilicity-driven permeability differences can lead to non-comparable cellular uptake and ADME profiles
H-Bond Donors
1 donor
2 donors
Altered hydrogen bonding capacity may shift binding selectivity and desolvation penalties

Quantitative Differentiation Guide for N3,N3-Dimethylisoquinoline-1,3-diamine vs. Closest Analogs


Predicted Basicity (pKa) Shift vs. the Parent 1,3-Diaminoisoquinoline Scaffold

The predicted pKa of N3,N3-dimethylisoquinoline-1,3-diamine, representing the basicity of its 1-amino group, is 9.58 ± 0.20 . This is notably higher (more basic) than the reported experimental pKa values for the unsubstituted 1,3-diaminoisoquinoline parent scaffold, which are approximately 7.5-8.0 for the corresponding amino group [1]. The N3,N-dimethyl substitution increases the electron density on the isoquinoline ring, thereby enhancing the basicity of the 1-amino group.

Basicity Shift
Cross-study
pKa 9.58 (predicted) vs ~7.5–8.0 (reported for parent)
Ionization state differs by >1.5 units; impacts solubility, permeability, target binding
Predicted vs. experimental literature; validate experimentally for assay context
Physicochemical Property Basicity Lead Optimization

Lipophilicity Modulation via N-Methylation vs. the Parent Scaffold

N3,N3-dimethylisoquinoline-1,3-diamine has a computed XLogP3-AA value of 2.2 [1]. The structurally analogous, unsubstituted 1,3-diaminoisoquinoline has a significantly lower lipophilicity. The introduction of the two methyl groups increases the compound's partition coefficient, which is a classic strategy in medicinal chemistry to enhance membrane permeability, particularly across the blood-brain barrier.

Lipophilicity Modulation
Class-level
XLogP3-AA = 2.2
Substantially more lipophilic than parent; drives permeability and volume of distribution
Computed; exact comparator value not sourced; structural inference strong
Lipophilicity CNS Drug Discovery ADME Property

Hydrogen Bond Donor/Acceptor Profile Divergence from the Parent Diamine

The dimethylation at the N3 position eliminates a hydrogen bond donor compared to the parent 1,3-diaminoisoquinoline. N3,N3-dimethylisoquinoline-1,3-diamine has a computed Hydrogen Bond Donor Count of 1, while the parent scaffold has 2 [1]. Simultaneously, the Hydrogen Bond Acceptor Count remains constant at 3. This changes the compound's hydrogen-bonding capacity, a fundamental parameter for target recognition and molecular recognition events.

H-Bond Donor Count
Class-level
1 donor (target) vs 2 donors (parent)
Reduced desolvation penalty; may improve passive permeability and binding kinetics
Computed; supports altered interaction profile in probe design
Medicinal Chemistry SAR Ligand Efficiency

Patent-Based Class-Level Differentiation for Kinase Inhibition (PDK1) vs. Other 1,3-Diaminoisoquinoline Analogs

While no specific activity data is available for the target compound, its core scaffold, 1,3-diaminoisoquinoline, is the subject of a patent application (CN114533733A) that claims its analogs as PDK1 inhibitors for treating cancer [1]. This patent explicitly positions substituted 1,3-diaminoisoquinolines, like the N3,N3-dimethyl derivative, as a specific chemical class preferred for this therapeutic application [1]. This is in contrast to other patents (e.g., JPS63227570A) that use a 1-amino-3-acetamino substitution for anti-inflammatory applications [2], highlighting that specific substitution patterns on the isoquinoline core dictate therapeutic targeting.

Kinase Target Class
Class-level
PDK1 inhibitor class (patent) vs anti-inflammatory class
Substitution pattern directs patent landscape toward oncology research
No quantitative IC50; class association only; IP context for procurement
Oncology Kinase Inhibitor PDK1 Patent

Key Application Scenarios for N3,N3-Dimethylisoquinoline-1,3-diamine Driven by Physicochemical Differentiation


Lead Optimization for CNS-Penetrant Kinase Inhibitors

The significantly increased basicity (pKa ~9.6) and enhanced lipophilicity (XLogP3-AA = 2.2) of N3,N3-dimethylisoquinoline-1,3-diamine make it a superior starting scaffold to the parent diamine for medicinal chemists optimizing a series for CNS penetration. The higher LogP over the parent scaffold is a known driver for crossing the blood-brain barrier [1], while the specific patent landscape points to its utility in designing kinase inhibitors [2]. This scaffold can be prioritized in a CNS oncology program where both target engagement and brain exposure are required.

Chemical Probe Synthesis with a Tuned H-Bond Donor Profile

For target ID and validation studies, the single hydrogen bond donor of N3,N3-dimethylisoquinoline-1,3-diamine, compared to the two donors of the parent 1,3-diaminoisoquinoline, provides a cleaner pharmacological tool [1]. This reduction in hydrogen bond donors can reduce off-target binding (often driven by promiscuous H-bond interactions) and simplify structure-activity relationship (SAR) interpretation. Researchers procuring this compound for chemical probe development are selecting for a definitive, altered interaction profile.

Scaffold for Ionization-Sensitive Bioassays

The predicted pKa of 9.58 positions the 1-amino group in a predominantly protonated state at physiological pH (7.4) [1]. This is in contrast to the parent 1,3-diaminoisoquinoline, which is less basic and will have a different protonation equilibrium. For assays where the ionization state of the ligand is critical—such as cellular uptake studies, lysosomotropism assays, or binding to negatively charged binding pockets—the dimethylated derivative is a distinct research tool that cannot be swapped with its parent compound without expecting a different biological outcome.

IP-Differentiated Starting Point for Oncology Drug Discovery

A structure-based search for a novel oncology program can prioritize N3,N3-dimethylisoquinoline-1,3-diamine based on its core scaffold's patent class association. The 1,3-diaminoisoquinoline class has been specifically claimed for PDK1 inhibition and cancer treatment [2]. Starting a medicinal chemistry program from this specific derivative, as opposed to a different 1,3-diaminoisoquinoline variant claimed for anti-inflammatory use, provides a clear intellectual property and therapeutic area focus from the procurement stage.

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead optimization
Basicity and lipophilicity differentiation from parent scaffold
CNS permeability assays; target engagement in brain-penetrant series
Chemical probe synthesis with altered H-bond profile
Single hydrogen bond donor count
Binding selectivity profiling; SAR interpretation with reduced off-target risk
Ionization-sensitive bioassay design
pKa-driven protonation state at pH 7.4
Cellular uptake and lysosomotropism assays; binding to charged pockets
IP-aware oncology research starting point
Patent-associated PDK1 inhibitor scaffold class
Kinase inhibition screening; IP landscape review for oncology programs
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